molecular formula C7H7BrN2O3 B11791456 5-Bromo-2,4-dihydroxy-6-methylnicotinamide

5-Bromo-2,4-dihydroxy-6-methylnicotinamide

Katalognummer: B11791456
Molekulargewicht: 247.05 g/mol
InChI-Schlüssel: NVLUAYOALFTUSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,4-dihydroxy-6-methylnicotinamide is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of nicotinamide, featuring bromine and hydroxyl groups that contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dihydroxy-6-methylnicotinamide typically involves the bromination of 2,4-dihydroxy-6-methylnicotinamide. The process can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,4-dihydroxy-6-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-2,4-dioxo-6-methylnicotinamide, while reduction could produce 5-bromo-2,4-dihydroxy-6-methylamine.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,4-dihydroxy-6-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2,4-dihydroxy-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2,4-dihydroxy-6-methylpyridine
  • 5-Bromo-2,4-dihydroxy-6-methylbenzamide
  • 5-Bromo-2,4-dihydroxy-6-methylquinoline

Uniqueness

5-Bromo-2,4-dihydroxy-6-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H7BrN2O3

Molekulargewicht

247.05 g/mol

IUPAC-Name

5-bromo-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O3/c1-2-4(8)5(11)3(6(9)12)7(13)10-2/h1H3,(H2,9,12)(H2,10,11,13)

InChI-Schlüssel

NVLUAYOALFTUSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=O)N1)C(=O)N)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.